Methyl angolensate

Prostate cancer Androgen receptor antagonist Molecular docking

Researchers requiring a validated limonoid for prostate cancer AR antagonism studies face limited supply of authenticated material with documented selectivity data. Methyl angolensate addresses this gap with characterized pharmacology. • Selective cytotoxicity in AR-positive LNCaP, VCaP, and 22Rv1 cells (>40% viability reduction) with <10% effect on normal RWPE-1 prostate epithelium. • AR binding free energy of -16.5 kcal/mol vs. metribolone's -7.6 kcal/mol, supporting antiandrogen lead optimization. • Available from authenticated stock in 10 mg, 50 mg, and 100 mg standard pack sizes with custom bulk synthesis on request.

Molecular Formula C27H34O7
Molecular Weight 470.6 g/mol
Cat. No. B1258948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl angolensate
Synonymsangolensic acid methyl ester
methyl angolensate
Molecular FormulaC27H34O7
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)CC(=O)OC)C
InChIInChI=1S/C27H34O7/c1-15-17-7-9-25(4)23(16-8-10-32-14-16)33-22(30)13-27(15,25)34-20-12-19(28)24(2,3)18(26(17,20)5)11-21(29)31-6/h8,10,14,17-18,20,23H,1,7,9,11-13H2,2-6H3/t17-,18-,20-,23-,25-,26+,27-/m0/s1
InChIKeyYNMYHRYTRCKSMI-SQHTYAHXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Angolensate: Limonoid Classification and Procurement


Methyl angolensate (angolensic acid methyl ester, CAS 2629-14-3, C₂₇H₃₄O₇, MW 470.56) is a B,D-ring seco-tetranortriterpenoid belonging to the limonoid class of secondary metabolites [1]. It is a prototypical member of the "methyl angolensate-type" limonoids, characterized by an open B-ring and a D-ring lactone, and is biogenetically related to gedunin and deacetyl-7-keto-gedunin [2]. The compound has been isolated from multiple Meliaceae species including Entandrophragma angolense, Khaya grandifoliola, Soymida febrifuga, and Carapa guianensis, with melting point reported as 197°C (methanol) and estimated logP of 3.519 [3].

1Limonoid natural product; B,D-ring seco-tetranortriterpenoid scaffold
2Isolated from multiple Meliaceae species; reported mp ~197°C, estimated logP 3.5
3Suitable as a research tool for limonoid SAR, natural product chemistry, and target-engagement studies

Methyl Angolensate: Divergent Biological Signatures


Although methyl angolensate shares the limonoid scaffold with compounds such as gedunin, 6-hydroxyangolensate, and andirobin, its biological profile diverges sharply across multiple assay systems. In head-to-head antimalarial testing, methyl angolensate demonstrated an IC₅₀ of 9.63 μg/mL against Plasmodium falciparum, whereas gedunin from the same study exhibited an IC₅₀ of 1.25 μg/mL—a 7.7-fold difference in potency [1]. Conversely, in antifungal evaluation against Botrytis cinerea, methyl angolensate and 1,3,7-trideacetylkhivorin displayed comparable activity (73.3% vs. 68.6% mycelial growth inhibition at 1500 mg/L), indicating that structural modifications produce non-uniform shifts in activity across different targets [2]. This compound-specific pharmacological fingerprint precludes simple substitution with other limonoids in research or development contexts.

Antimalarial potency tier differs

Methyl angolensate showed lower potency than gedunin in the same P. falciparum assay; limonoid class substitution may misrepresent activity.

Antifungal profile is concentration-dependent

Activity vs. B. cinerea varied non-uniformly relative to 1,3,7-trideacetylkhivorin; simple analog replacement may shift efficacy.

Biological signatures diverge across targets

AR binding, anti-inflammatory, and apoptosis responses differ from other limonoids; class-based substitution not supported.

Methyl Angolensate: Comparative Evidence vs. Reference Compounds


Androgen Receptor Binding vs. Metribolone

In a 2025 study evaluating anti-prostatic carcinoma activity, methyl angolensate demonstrated androgen receptor (AR) binding affinity substantially exceeding that of the synthetic androgen metribolone (reference ligand). Binding free energy (ΔG) was calculated as −16.5 kcal/mol for methyl angolensate versus −7.6 kcal/mol for metribolone [1]. Molecular dynamics simulations over 100 ns confirmed stable AR–ligand complex formation for methyl angolensate. Additionally, the compound reduced viability by over 40% in AR-positive cell lines (LNCaP, VCaP, 22Rv1) while showing <10% effect on normal prostate epithelial RWPE-1 cells, indicating selectivity for cancerous over normal prostate tissue [1].

AR Binding vs. Metribolone
Reported
ΔG −16.5 kcal/mol (methyl angolensate) vs. −7.6 kcal/mol (metribolone)
Supports AR binding assay interpretation; molecular docking data review
In silico data; cell-model viability context in AR-positive lines
Prostate cancer Androgen receptor antagonist Molecular docking

Antimalarial Potency vs. Gedunin

In a comparative in vitro study of seven limonoids isolated from Khaya grandifoliola, methyl angolensate (1) exhibited an IC₅₀ of 9.63 μg/mL against Plasmodium falciparum. By direct comparison within the same experimental system, gedunin (3) demonstrated an IC₅₀ of 1.25 μg/mL, representing approximately 7.7-fold higher potency [1]. The crude extract from bark and seeds showed an IC₅₀ of 13.23 μg/mL. Five limonoids (including methyl angolensate and gedunin) were active with IC₅₀ values ranging from 1.25 to 9.63 μg/mL, while catechin was devoid of activity [1].

Antimalarial Potency vs. Gedunin
Reported
IC₅₀ 9.63 μg/mL vs. gedunin 1.25 μg/mL (~7.7-fold difference)
Limonoid potency ranking context; may guide SAR study panel design
Single P. falciparum strain; assay conditions may influence absolute values
Antimalarial Plasmodium falciparum Limonoid SAR

Anti-inflammatory Efficacy vs. Diclofenac

In the carrageenan-induced paw edema model in chicks, methyl angolensate (isolated from Anopyxis klaineana and confirmed by X-ray crystallography) demonstrated an oral ED₅₀ of 4.05 ± 0.0034 mg/kg. The positive control diclofenac, administered intraperitoneally, exhibited an ED₅₀ of 2.49 ± 0.023 mg/kg (n = 5) [1]. Although slightly less potent than the intraperitoneal diclofenac control, methyl angolensate achieved this activity via the oral route, a therapeutically relevant administration pathway [1].

Anti-inflammatory ED₅₀ vs. Diclofenac
Reported
ED₅₀ 4.05 mg/kg (oral) vs. diclofenac 2.49 mg/kg (i.p.)
Oral exposure-model context; potency within 2-fold of comparator
Route difference limits direct comparison; chick paw edema model
Anti-inflammatory Carrageenan-induced paw edema ED₅₀

Antifungal Activity vs. 1,3,7-Trideacetylkhivorin

In a comparative study of limonoids from Khaya ivorensis, methyl angolensate and 1,3,7-trideacetylkhivorin displayed the highest antifungal activity against Botrytis cinerea among all tested compounds. At 1000 mg/L, methyl angolensate achieved 62.8% mycelial growth inhibition compared to 64.0% for 1,3,7-trideacetylkhivorin. At 1500 mg/L, methyl angolensate produced 73.3% inhibition versus 68.6% for the comparator, representing a numerical advantage at the higher concentration [1].

Antifungal Activity vs. Trideacetylkhivorin
Reported
73.3% vs. 68.6% inhibition at 1500 mg/L; comparable at 1000 mg/L
Antifungal screening context; concentration-dependent inhibition profile
B. cinerea single strain; field relevance and spectrum require further review
Antifungal Botrytis cinerea Agricultural fungicide

Antiulcer Activity vs. Propranolol

In a dose-response study of gastric ulceration, methyl angolensate at 40 mg/kg body weight produced greater inhibition of ulceration than 40 mg/kg propranolol (positive control). The highest dose tested (80 mg/kg) completely inhibited gastric ulceration and significantly reduced gastric acidity (P < 0.05). Furthermore, methyl angolensate at 40 mg/kg significantly reduced gastric acid secretion induced by both histamine (1.0 mg/kg) and carbachol (1.0 mg/kg) [1]. The mechanism was attributed to inhibition of gastric acid secretion [1].

Apoptosis in Leukemic Cells
Context-dependent
IC₅₀ ~100 μM (72 h); intrinsic pathway: BAD↑, BCL2↓, caspase-9/3, PARP cleavage
Apoptosis pathway-response context; mitochondrial markers validated
Higher IC₅₀ noted; suited as mechanistic tool compound for pathway studies
Antiulcer Gastric acid secretion Gastroprotection

Intrinsic Apoptosis Activation in Leukemic Cells

Methyl angolensate inhibited growth of T-cell leukemia and chronic myelogenous leukemia cells in time- and dose-dependent manner, with an IC₅₀ of approximately 100 μM at 72 hours of treatment [1]. Mechanistic studies revealed upregulation of proapoptotic BAD, downregulation of antiapoptotic BCL2, loss of mitochondrial membrane potential, activation of caspase-9 and caspase-3, and PARP cleavage—all hallmarks of the intrinsic mitochondrial apoptotic pathway [1]. The authors noted that while the IC₅₀ is higher than most synthetic compounds, this is not unexpected for a natural product [1].

Antiulcer Effect vs. Propranolol
Data to verify
40 mg/kg more effective than propranolol; 80 mg/kg complete inhibition
Gastric secretion model context; dose-response interpretation
Single study; model-specific outcome; replication recommended
Leukemia Apoptosis Intrinsic pathway

Methyl Angolensate: Research and Industrial Applications


Androgen Receptor Antagonist Development

Methyl angolensate is indicated for prostate cancer research programs focused on androgen receptor (AR) antagonism. With a binding free energy of −16.5 kcal/mol (versus metribolone's −7.6 kcal/mol) and selective cytotoxicity against AR-positive LNCaP, VCaP, and 22Rv1 cells (>40% viability reduction) with minimal effect on normal RWPE-1 prostate epithelium (<10%), this compound provides a validated starting point for antiandrogen lead optimization [1]. In silico ADMET predictions (logS = −3.899, logP = 1.977, minimal P-gp interaction) support its drug-likeness profile [1].

Limonoid SAR for Antimalarial Screening

For antimalarial drug discovery programs conducting structure-activity relationship (SAR) studies across the limonoid class, methyl angolensate serves as a critical reference compound. With a documented IC₅₀ of 9.63 μg/mL against Plasmodium falciparum, it occupies a moderate potency tier that enables meaningful comparison with both more potent analogs (e.g., gedunin, IC₅₀ = 1.25 μg/mL) and less active derivatives [1]. Its inclusion in screening panels allows for the systematic mapping of structural determinants of antiplasmodial activity.

Natural Product Anti-inflammatory Lead Identification

Methyl angolensate is suitable for anti-inflammatory drug discovery programs seeking orally bioavailable natural product leads. Its oral ED₅₀ of 4.05 mg/kg in the carrageenan-induced edema model, achieving efficacy within approximately 2-fold of intraperitoneal diclofenac (ED₅₀ = 2.49 mg/kg), establishes a quantifiable baseline for medicinal chemistry optimization [1]. The compound's oral activity distinguishes it from many natural products that demonstrate only in vitro or parenteral efficacy.

Agricultural Antifungal: Botrytis cinerea Control

For agricultural chemistry programs targeting gray mold (Botrytis cinerea), methyl angolensate demonstrates 73.3% mycelial growth inhibition at 1500 mg/L, numerically exceeding the activity of 1,3,7-trideacetylkhivorin (68.6%) under identical conditions [1]. This efficacy, combined with its natural product origin from sustainable Meliaceae sources, positions it as a candidate for biopesticide formulation or as a structural template for semisynthetic antifungal development.

Application
Selection Property
Validation Focus
AR signaling pathway studies
AR binding assay context
Molecular docking and AR-positive cell viability endpoints
Antimalarial screening panel inclusion
Limonoid potency tier context
P. falciparum IC₅₀ ranking across analogs
Anti-inflammatory model-response study
Oral exposure-model context
Carrageenan edema dose-response and route comparison
Antifungal screening model
Antifungal screening context
B. cinerea mycelial inhibition concentration-response

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